

Mal-amide-PEG2-oxyamine-Boc molecular weight and formula.

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Compound of Interest

Compound Name: Mal-amide-PEG2-oxyamine-Boc

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In-Depth Technical Guide: Mal-amide-PEG2-oxyamine-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and applications of **Mal-amide-PEG2-oxyamine-Boc**, a heterobifunctional linker widely utilized in bioconjugation and the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

The fundamental properties of **Mal-amide-PEG2-oxyamine-Boc** are summarized below. This linker features a maleimide group for covalent attachment to thiol-containing molecules, a polyethylene glycol (PEG) spacer to enhance solubility and provide spatial separation, and a Boc-protected oxyamine for subsequent conjugation following deprotection.

Property	Value
Chemical Formula	C ₁₈ H ₂₉ N ₃ O ₈
Molecular Weight	415.44 g/mol
IUPAC Name	tert-butyl (2-(2-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)ethoxy)ethoxy)carbamate
Synonyms	Mal-amide-PEG2-oxyamineBoc

Experimental Protocol: Protein Conjugation via Thiol-Maleimide Reaction

This protocol outlines a general procedure for the conjugation of **Mal-amide-PEG2-oxyamine-Boc** to a protein containing accessible cysteine residues. The maleimide group reacts specifically with the thiol group of a cysteine via a Michael addition, forming a stable thioether bond.^{[1][2]} This reaction is highly selective for thiols within a pH range of 6.5-7.5.^{[1][3]}

Materials:

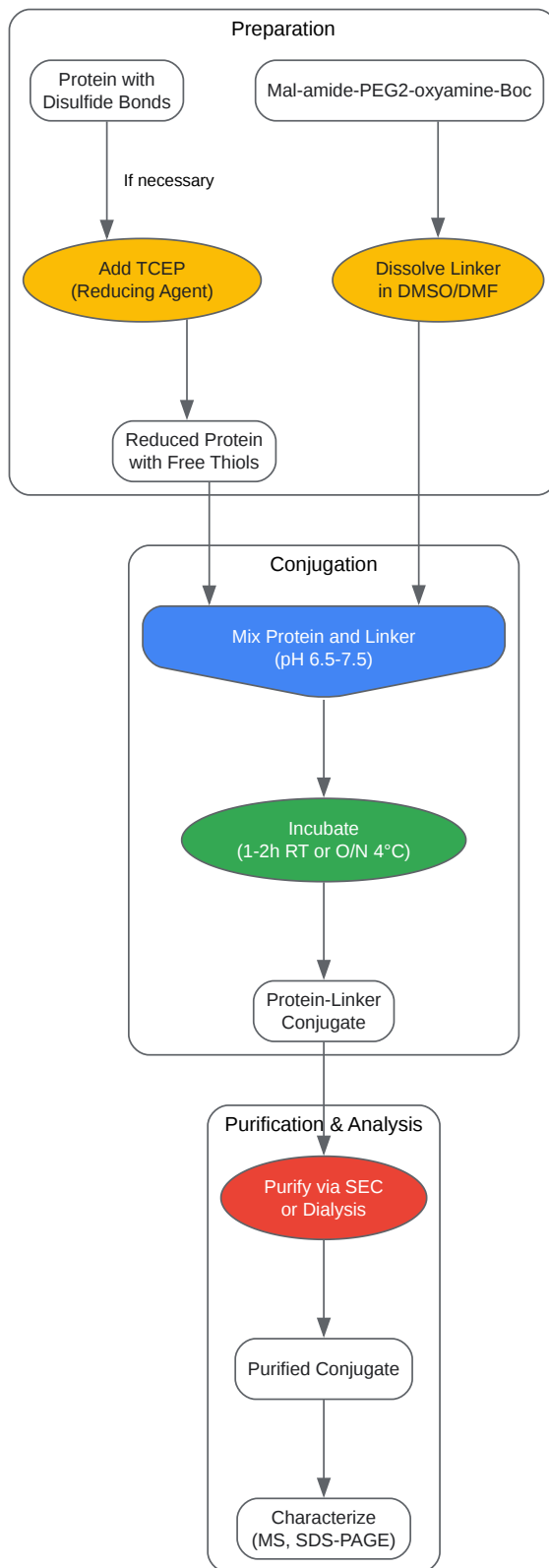
- Protein with accessible cysteine residue(s)
- Mal-amide-PEG2-oxyamine-Boc**
- Reaction Buffer: Phosphate-buffered saline (PBS) or similar non-thiol containing buffer, pH 6.5-7.5, degassed.
- Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP)
- Organic Co-solvent (if necessary): Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Purification System: Size-exclusion chromatography (SEC) or dialysis

Procedure:

- Protein Preparation and Disulfide Bond Reduction (if necessary):
 - Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[4]
 - If the target cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 10- to 100-fold molar excess of a reducing agent like TCEP to the protein solution. [1]
 - Incubate the mixture for approximately 20-60 minutes at room temperature to ensure complete reduction of the disulfide bonds.[4]
- Preparation of **Mal-amide-PEG2-oxyamine-Boc** Solution:
 - Dissolve the **Mal-amide-PEG2-oxyamine-Boc** in a minimal amount of an organic co-solvent such as DMSO or DMF before adding it to the aqueous reaction buffer.[4]
- Conjugation Reaction:
 - Add a 10- to 20-fold molar excess of the dissolved **Mal-amide-PEG2-oxyamine-Boc** to the protein solution.[1]
 - Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[1]
The reaction progress can be monitored using techniques like LC-MS.
- Purification of the Conjugate:
 - Remove the excess, unreacted linker and other small molecules from the protein conjugate using size-exclusion chromatography (SEC) or dialysis against the reaction buffer.
- Characterization:
 - The resulting conjugate can be characterized by methods such as mass spectrometry to confirm the addition of the linker and SDS-PAGE to assess the purity of the final product.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the conjugation of a protein with **Mal-amide-PEG2-oxyamine-Boc**.



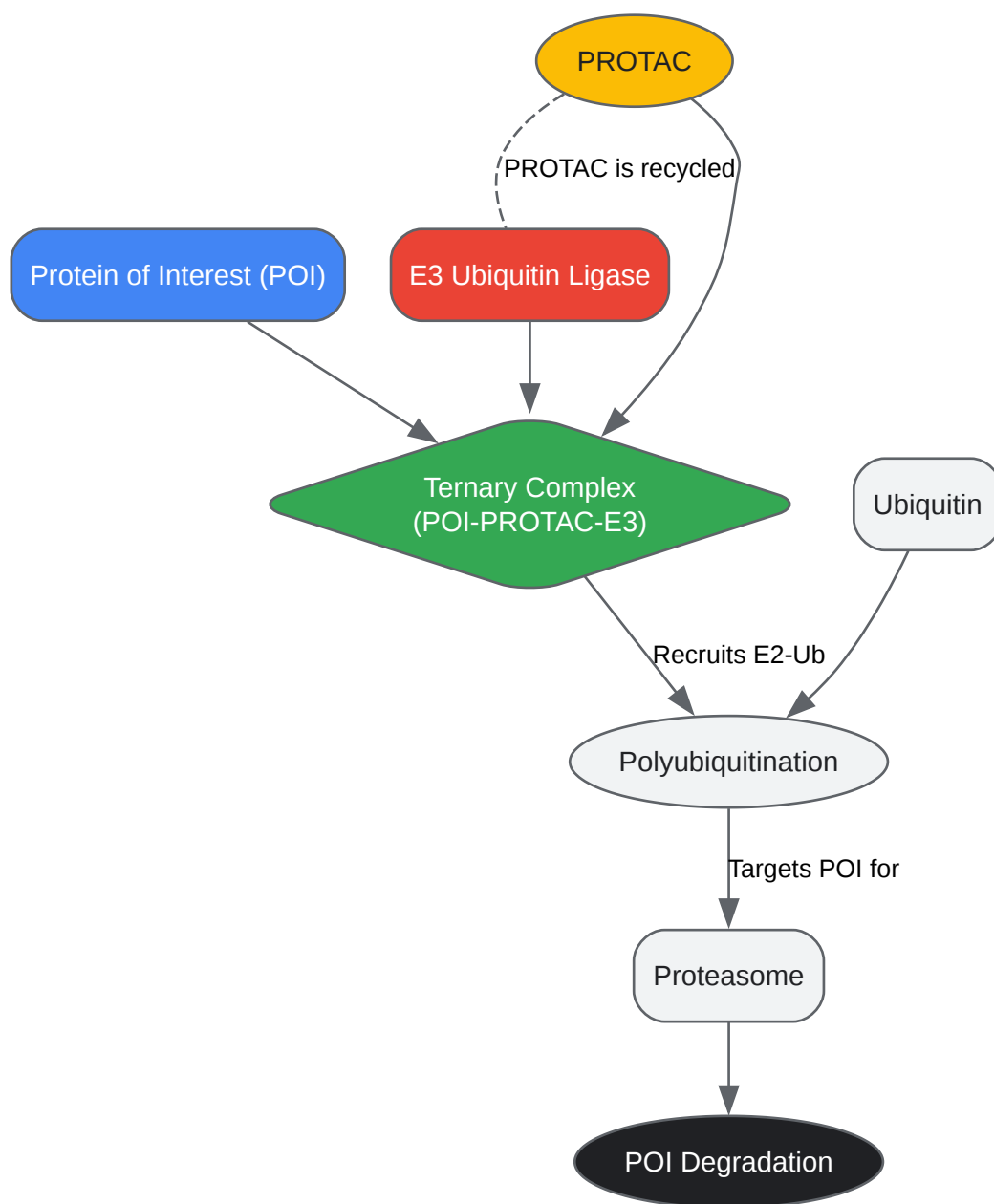
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Workflow for protein conjugation using **Mal-amide-PEG2-oxyamine-Boc**.

Signaling Pathway and Application Context

Mal-amide-PEG2-oxyamine-Boc is a key component in the construction of PROTACs, which are designed to induce the degradation of specific target proteins. A PROTAC consists of a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, joined by a linker. The PEG component of this linker enhances the solubility and can improve the cell permeability of the resulting PROTAC molecule.[5][6]

The general mechanism of action for a PROTAC is depicted below.



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